molecular formula C20H14Cl3N3O4 B14731498 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate CAS No. 5181-16-8

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate

Cat. No.: B14731498
CAS No.: 5181-16-8
M. Wt: 466.7 g/mol
InChI Key: QDJVLFNJSRGADW-UHFFFAOYSA-M
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Description

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the formation of the perchlorate salt by reacting the triazole with perchloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole
  • 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium chloride
  • 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium bromide

Uniqueness

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties. This compound exhibits higher stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications .

Properties

CAS No.

5181-16-8

Molecular Formula

C20H14Cl3N3O4

Molecular Weight

466.7 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate

InChI

InChI=1S/C20H14Cl2N3.ClHO4/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18;2-1(3,4)5/h1-13,19H;(H,2,3,4,5)/q+1;/p-1

InChI Key

QDJVLFNJSRGADW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NC(N=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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